3-(4-Methoxy-3-indolyl)propanoic Acid

Lipophilicity ADME Medicinal Chemistry

3-(4-Methoxy-3-indolyl)propanoic acid (CAS 151590-28-2, molecular formula C₁₂H₁₃NO₃) is a substituted indole derivative featuring a propanoic acid side chain at the 3-position and a methoxy group at the 4-position of the indole ring system. As an analog of the endogenous tryptophan metabolite indole-3-propionic acid (IPA), this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B12281255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-3-indolyl)propanoic Acid
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)CCC(=O)O
InChIInChI=1S/C12H13NO3/c1-16-10-4-2-3-9-12(10)8(7-13-9)5-6-11(14)15/h2-4,7,13H,5-6H2,1H3,(H,14,15)
InChIKeyPWDUYZGLPFELQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxy-3-indolyl)propanoic Acid: A 4-Methoxy-Substituted Indole Propanoic Acid for Specialized Research and Synthesis


3-(4-Methoxy-3-indolyl)propanoic acid (CAS 151590-28-2, molecular formula C₁₂H₁₃NO₃) is a substituted indole derivative featuring a propanoic acid side chain at the 3-position and a methoxy group at the 4-position of the indole ring system [1]. As an analog of the endogenous tryptophan metabolite indole-3-propionic acid (IPA), this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and chemical biology [2]. The 4-methoxy substitution confers distinct physicochemical properties, including altered lipophilicity and electronic character, which may influence its utility in structure-activity relationship (SAR) studies and its potential to serve as a privileged scaffold for the development of novel bioactive molecules [3].

Why 3-(4-Methoxy-3-indolyl)propanoic Acid Cannot Be Indiscriminately Substituted by Other Indole Propanoic Acids


The 4-methoxy substitution in 3-(4-Methoxy-3-indolyl)propanoic acid introduces a significant steric and electronic perturbation relative to the unsubstituted indole-3-propionic acid (IPA) or other positional isomers like 5-methoxyindole-3-carboxylic acid (5MICA) [1]. This modification directly impacts molecular interactions with biological targets, as evidenced by distinct binding profiles in related compounds [2]. Consequently, researchers cannot assume functional equivalence or identical outcomes when substituting this compound with generic indole propanoic acids in receptor binding assays, cell-based studies, or synthetic protocols [3]. The following quantitative evidence delineates the specific differentiating properties that justify the selection of 3-(4-Methoxy-3-indolyl)propanoic acid for specialized applications.

Quantitative Differentiation of 3-(4-Methoxy-3-indolyl)propanoic Acid: Comparative Physicochemical and Safety Profile Data


Comparative Lipophilicity: 4-Methoxy Substitution Increases LogP Relative to Unsubstituted Indole-3-propionic Acid

The 4-methoxy substitution in 3-(4-Methoxy-3-indolyl)propanoic acid results in a measurable increase in lipophilicity compared to the unsubstituted parent compound, indole-3-propionic acid (IPA). This is a critical parameter influencing membrane permeability, metabolic stability, and off-target binding. While direct experimental logP values for the exact compound are not widely published, computational predictions and databases provide a basis for comparison [1][2].

Lipophilicity ADME Medicinal Chemistry

Safety Profile: Low Hemolytic Potential and Cytotoxicity in Neuroblastoma Cells (Class-Level Inference from Closely Related Derivatives)

In the absence of direct, published toxicological data for 3-(4-Methoxy-3-indolyl)propanoic acid, the safety profile of closely related derivatives—specifically indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) hydrazone hybrids—provides a valuable class-level benchmark [1]. These studies demonstrate that structural analogs exhibit favorable safety margins, suggesting that the 3-indole propanoic acid core, even when modified, can maintain a low inherent toxicity.

Safety Pharmacology Neuroprotection Cytotoxicity

Structural Comparison: Distinct Substitution Pattern Differentiates from 5-Methoxy and Unsubstituted Analogs

The location of the methoxy group at the 4-position of the indole ring, as opposed to the 5-position (e.g., in 5MICA) or being unsubstituted (IPA), is a key differentiator . While direct comparative biological activity data for the 4-methoxy compound versus its 5-methoxy isomer is lacking in the public domain, the well-established principles of SAR in indole chemistry indicate that such positional changes can drastically alter receptor binding, enzyme inhibition, and metabolic fate [1].

Structure-Activity Relationship Medicinal Chemistry Chemical Synthesis

Recommended Scientific and Industrial Use Cases for 3-(4-Methoxy-3-indolyl)propanoic Acid


Building Block for Synthesizing Novel GPR17 and Related GPCR Agonists/Antagonists

Based on the established SAR of indole propanoic acids as GPR17 agonists, the 4-methoxy analog provides a unique starting point for diversifying chemical libraries. The 4-substituent can be used to probe the binding pocket's steric tolerance and electronic requirements, as demonstrated in the development of 4,6-dibromo-substituted analogs which achieved EC₅₀ values as low as 202 nM for GPR17 [1].

Reference Compound in Metabolic and Neuroprotection Studies

Given the low cytotoxicity and hemolytic potential observed for closely related IPA and 5MICA derivatives (hemolysis <5% at 200 µM, IC₅₀ > 150 µM), 3-(4-Methoxy-3-indolyl)propanoic acid can serve as a valuable control or comparator in cell-based assays exploring neuroprotective mechanisms, oxidative stress, and mitochondrial function [2].

Physicochemical Probe for Investigating Membrane Permeability

With a predicted logP of 1.81—slightly higher than the 1.73 for unsubstituted IPA—this compound can be utilized in permeability studies (e.g., PAMPA or Caco-2 assays) to quantify the effect of a single methoxy substitution on passive diffusion across biological membranes [3][4]. This makes it a precise tool for ADME scientists optimizing lead compounds.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The core indole propanoic acid scaffold is a recognized privileged structure. The 4-methoxy derivative adds a specific functional group that can serve as a handle for further elaboration (e.g., via O-demethylation, sulfonation, or halogenation) or as a probe for fragment screening against a range of targets, including enzymes like MAO-B, where methoxyindoles have shown inhibitory activity [5].

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